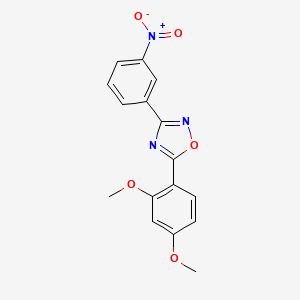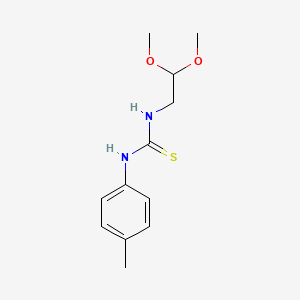
5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole, also known as DPA-714, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the oxadiazole family of compounds, which are known for their diverse pharmacological properties.
作用機序
The mechanism of action of 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to act as a ligand for the translocator protein (TSPO), which is expressed in various tissues including the brain, immune cells, and cancer cells. TSPO is involved in various cellular processes such as steroid synthesis, apoptosis, and inflammation. 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole may modulate the activity of TSPO, leading to its therapeutic effects in various diseases.
Biochemical and Physiological Effects
5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects in preclinical studies. In neuroinflammation, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to reduce microglial activation and cytokine production, leading to a reduction in neuroinflammation and neuronal damage. In cancer, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to inhibit tumor growth and metastasis by inducing apoptosis and reducing angiogenesis. In autoimmune disorders, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential to modulate the immune response and reduce inflammation.
実験室実験の利点と制限
5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has several advantages for lab experiments, such as its high potency and selectivity for TSPO. It is also relatively easy to synthesize and purify, making it readily available for research. However, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its efficacy in some applications.
将来の方向性
There are several future directions for the research of 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One potential direction is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective therapies for various diseases. Another direction is to optimize its pharmacokinetic properties, such as its solubility and half-life, to improve its efficacy in vivo. Additionally, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole could be studied in combination with other drugs to enhance its therapeutic effects and reduce potential side effects. Overall, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has great potential for the development of novel therapies for various diseases, and further research is needed to fully understand its therapeutic potential.
合成法
The synthesis of 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2,4-dimethoxybenzaldehyde and 3-nitrobenzyl alcohol with thionyl chloride to form 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. This reaction is carried out under reflux conditions using anhydrous solvents such as dichloromethane or chloroform. The resulting product is then purified using column chromatography to obtain pure 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole.
科学的研究の応用
5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications in various diseases such as neuroinflammation, cancer, and autoimmune disorders. In neuroinflammation, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has shown promise in reducing microglial activation and neuroinflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been shown to inhibit tumor growth and metastasis in preclinical models of breast cancer and melanoma. In autoimmune disorders, 5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential to modulate the immune response and reduce inflammation in diseases such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
5-(2,4-dimethoxyphenyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5/c1-22-12-6-7-13(14(9-12)23-2)16-17-15(18-24-16)10-4-3-5-11(8-10)19(20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYYDYKSHLSVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(butyrylamino)phenyl]-2-naphthamide](/img/structure/B5818559.png)
![4-{[(4-fluorophenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5818560.png)
![1,3,8,10-tetramethyl-5-phenylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5818572.png)

![3-[(3-methoxybenzylidene)amino]-2-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5818583.png)


![N-[2-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5818607.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5818610.png)
![N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}acetamide](/img/structure/B5818617.png)
![3-(4-chlorophenyl)-N-{[(4-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5818628.png)


![5-[5-(2-thienyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5818650.png)